REACTION_CXSMILES
|
[O:1]1CCC(=O)C1.Cl.CNC.[C-]#N.[K+].[CH3:14][N:15]([CH3:23])[C:16]1([C:21]#[N:22])[CH2:20][CH2:19]C[CH2:17]1>O>[CH3:14][N:15]([CH3:23])[C:16]1([C:21]#[N:22])[CH2:20][CH2:19][O:1][CH2:17]1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CC(CC1)=O
|
Name
|
|
Quantity
|
4.9 g
|
Type
|
reactant
|
Smiles
|
Cl.CNC
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C1(CCCC1)C#N)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C1(COCC1)C#N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.54 g | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |